molecular formula C9H10O2 B143165 o-Tolylacetic acid CAS No. 644-36-0

o-Tolylacetic acid

Cat. No.: B143165
CAS No.: 644-36-0
M. Wt: 150.17 g/mol
InChI Key: RZWGTXHSYZGXKF-UHFFFAOYSA-N
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Description

o-Tolylacetic acid, also known as 2-methylphenylacetic acid, is an organic compound with the molecular formula C₉H₁₀O₂. It is a white to pale cream crystalline powder with a molecular weight of 150.18 g/mol. This compound is characterized by the presence of a methyl group attached to the benzene ring at the ortho position relative to the acetic acid group .

Preparation Methods

Synthetic Routes and Reaction Conditions: o-Tolylacetic acid can be synthesized through various methods. One common synthetic route involves the chlorination of this compound with sulphuryl chloride or chlorine gas in an inert organic solvent in the presence of a free radical initiator. The resulting 2-chloromethylphenylacetic acid is then treated with a base to form 3-isochromanone, which is separated from unreacted this compound. The this compound is then recovered by controlled acidification .

Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of o-xylene using potassium permanganate or other oxidizing agents. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: o-Tolylacetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products:

Scientific Research Applications

o-Tolylacetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of o-tolylacetic acid involves its participation in chemical reactions that lead to the formation of complex molecular structures.

Comparison with Similar Compounds

    p-Tolylacetic acid: Similar structure but with the methyl group at the para position.

    m-Tolylacetic acid: Similar structure but with the methyl group at the meta position.

    Phenylacetic acid: Lacks the methyl group on the benzene ring.

Uniqueness: o-Tolylacetic acid is unique due to the ortho positioning of the methyl group, which influences its reactivity and the types of reactions it undergoes. This positioning can lead to different steric and electronic effects compared to its para and meta counterparts .

Properties

IUPAC Name

2-(2-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O2/c1-7-4-2-3-5-8(7)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWGTXHSYZGXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50214650
Record name o-Tolylacetic acid
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Molecular Weight

150.17 g/mol
Source PubChem
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CAS No.

644-36-0
Record name (2-Methylphenyl)acetic acid
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Record name o-Tolylacetic acid
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Record name o-Tolylacetic acid
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Record name o-tolylacetic acid
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Record name O-TOLYLACETIC ACID
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Synthesis routes and methods

Procedure details

In a 100 ml autoclave, the inside atmosphere of which had previously been replaced with argon, were placed 0.3 g (2 mmoles) of 2-methylenephenylacetic acid and 20 ml of methanol. Then, 8.4 mg (0.01 mmole) of Ru((+)-BINAP)(O2CCH3)2 prepared according to the same manner as in Referential Example 3 except using (+)-BINAP in place of (-)-BINAP was added to the mixture to perform hydrogenation for 24 hours at a hydrogen pressure of 100 kg/cm2 and at a reaction temperature of 30° C. to provide 0.3 g of 2-methylphenylacetic acid. The yield was 100%.
Name
2-methylenephenylacetic acid
Quantity
0.3 g
Type
reactant
Reaction Step One
[Compound]
Name
Ru((+)-BINAP)(O2CCH3)2
Quantity
8.4 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is there interest in resolving racemic mixtures of 2-bromo-arylacetic acid esters like 2-bromo-o-tolylacetic acid ethyl ester?

A1: 2-bromo-arylacetic acids are important chemical intermediates in the pharmaceutical industry [, ]. Often, only one enantiomer of a chiral molecule exhibits the desired pharmacological activity while the other enantiomer may be inactive or even cause adverse effects. Resolution of racemic mixtures allows for the isolation of the desired enantiomer, leading to safer and more effective pharmaceuticals. Specifically, 2-bromo-o-tolylacetic acid is a precursor to certain analgesics [].

Q2: How does the V232A mutation in the Lip2 lipase impact its activity towards 2-bromo-o-tolylacetic acid ethyl ester?

A2: The V232A mutation significantly enhances both the enantioselectivity and the catalytic activity of Lip2 lipase towards 2-bromo-o-tolylacetic acid ethyl ester []. The enantioselectivity (E-value) increases from 16 for the wild-type enzyme to 92 for the V232A variant. This improvement primarily stems from a significant increase in the enzyme's catalytic activity towards the preferred (S)-enantiomer. Additionally, the V232A mutation leads to a remarkable 13-fold increase in the overall reaction rate for this specific substrate [].

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